An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
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For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The definitive identification and structural characterization of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of modern drug development and regulatory compliance. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a biphenyl derivative with two carboxylic acid moieties. This document moves beyond a simple recitation of methods, offering a rationale-driven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details not only the experimental protocol but also the underlying scientific principles and the logic behind data interpretation, ensuring a self-validating and robust analytical strategy.
Introduction: The Imperative of Unambiguous Structure Verification
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (Molecular Formula: C₁₅H₁₁FO₄, Molecular Weight: 274.24 g/mol ) is a complex organic molecule whose precise atomic arrangement dictates its physicochemical properties and, ultimately, its potential therapeutic efficacy and safety profile.[1][2][3] In the landscape of pharmaceutical development, even minor ambiguities in structure, such as incorrect isomer assignment or unidentified impurities, can have profound consequences.[4][5] Therefore, a rigorous and orthogonal analytical approach is not merely best practice but a fundamental requirement.
This guide presents a holistic strategy for elucidating the structure of this target molecule, emphasizing the synergy between different analytical techniques to build a cohesive and irrefutable structural assignment.[6][7] We will explore how each method provides a unique piece of the structural puzzle, from atomic connectivity to the precise three-dimensional arrangement of atoms in space.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
The initial and most fundamental question in structure elucidation is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
The "Why": Beyond Nominal Mass
While standard mass spectrometry provides a nominal mass, HRMS offers mass accuracy in the parts-per-million (ppm) range. This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For a molecule like 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, this accuracy is non-negotiable for confirming the presence of the fluorine atom and the correct number of carbon, hydrogen, and oxygen atoms.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A hyphenated technique like LC-MS is ideal as it provides chromatographic separation prior to mass analysis, which is crucial for isolating the target compound from any potential impurities or starting materials.[8][9][10]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight [TOF]).
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the presence of two carboxylic acid groups, negative ion mode is expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻.[11][12][13]
-
Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-500.
-
Resolution: A resolving power of ≥70,000 is recommended.[14]
-
Data Interpretation and Expected Results
The primary objective is to identify the ion corresponding to the target molecule and compare its measured mass to the theoretical mass.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₁FO₄ |
| Theoretical Monoisotopic Mass | 274.0641 |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | 273.0569 |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z (Positive Mode) | 275.0713 |
A mass error of <5 ppm between the measured and theoretical m/z provides high confidence in the elemental composition. Tandem mass spectrometry (MS/MS) can be further employed to analyze fragmentation patterns, which can provide initial clues about the molecule's substructures.[11][12][13] For dicarboxylic acids, characteristic losses of H₂O and CO₂ are often observed.
Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[6][7] For 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their relationships.
The "Why": A Multi-faceted Approach
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal and crucial information about its electronic environment and coupling to neighboring protons and carbons.[15][16][17][18]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments into the final structure.
Experimental Protocol: A Comprehensive NMR Workflow
Instrumentation:
-
A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is important as the acidic protons of the carboxylic acids may exchange with deuterium.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the different fragments of the molecule.
-
Predicted Spectral Data and Interpretation
¹H NMR (Predicted in DMSO-d₆):
-
~12-13 ppm (broad singlet, 2H): Two carboxylic acid protons.
-
~7.0-8.0 ppm (multiplets, 7H): Aromatic protons. The specific splitting patterns will be complex due to proton-proton and proton-fluorine couplings.
-
~3.6 ppm (singlet, 2H): Methylene protons of the phenylacetic acid moiety.
¹³C NMR (Predicted):
-
~170-175 ppm (2 signals): Two carboxylic acid carbons.
-
~110-165 ppm (multiple signals): Aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will exhibit smaller, multi-bond C-F couplings.
-
~40 ppm (1 signal): Methylene carbon.
¹⁹F NMR (Predicted):
-
A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift will be characteristic of a fluorine atom on a benzene ring.
The combination of these spectra, particularly the HMBC data, will allow for the definitive connection of the phenylacetic acid group to one ring and the carboxy-fluoro-substituted phenyl group to the other, confirming the overall biphenyl structure.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The "Why": A Vibrational Fingerprint
For 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, FTIR is used to confirm the presence of the carboxylic acid groups and the aromatic rings. The spectrum provides a characteristic "fingerprint" that can be used for identification and to assess purity.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
Protocol:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorptions
| **Wavenumber (cm⁻¹) ** | Vibration | Appearance |
| 3300-2500 | O-H stretch (carboxylic acid dimer) | Very broad and strong[19][20][21] |
| ~1700 | C=O stretch (carboxylic acid) | Strong and sharp[19][20][21][22][23] |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to weak |
| ~1300 | C-O stretch and O-H bend | Medium |
| ~1250 | C-F stretch | Strong |
The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.
The Ultimate Confirmation: Single-Crystal X-ray Diffraction
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous determination of the molecular structure in the solid state.[24][25][26][27]
The "Why": A Three-Dimensional Atomic Map
This technique provides a precise 3D map of the electron density in a crystal, from which the exact positions of all atoms can be determined.[28] This not only confirms the atomic connectivity but also reveals information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.
Experimental Protocol
Instrumentation:
-
A single-crystal X-ray diffractometer.
Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a final model of the molecule.
Integrated Workflow and Data Synthesis
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of a molecule as specific as 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid demands a rigorous, evidence-based approach. By systematically employing High-Resolution Mass Spectrometry, a comprehensive suite of NMR experiments, FTIR spectroscopy, and, ultimately, Single-Crystal X-ray Diffraction, a scientist can build an unassailable case for the correct structure. This guide has outlined not just the "how" but the "why" of each step, providing the logical framework necessary for robust and reliable characterization in a drug development setting. This self-validating system ensures the highest degree of scientific integrity and provides the definitive data required for regulatory submission and further research.
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